molecular formula C13H20ClN B6344067 [(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine hydrochloride CAS No. 1240590-81-1

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine hydrochloride

Cat. No. B6344067
CAS RN: 1240590-81-1
M. Wt: 225.76 g/mol
InChI Key: CBFBHBQKNQFZQE-VHPXAQPISA-N
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Description

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is a chemical compound with the CAS Number: 1159701-01-5 . It has a molecular weight of 211.73 . The IUPAC name for this compound is (2E)-3-phenyl-N-propyl-2-propen-1-amine hydrochloride .


Synthesis Analysis

The synthesis of amines like (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia and other amines .


Molecular Structure Analysis

The molecular structure of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride can be analyzed using spectroscopic techniques. The N-H stretching absorption in the infrared spectrum shows absorptions resulting from the N−H bonds of primary and secondary amines . The 1H NMR spectrum can provide information about the hydrogens attached to the nitrogen atom . The 13C NMR spectrum can provide information about the carbons directly attached to the nitrogen .


Chemical Reactions Analysis

Amines, including (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They also react with acids to form salts soluble in water .

Mechanism of Action

The mechanism of action of amines involves a nucleophilic attack on a fairly positive carbon atom by the lone pair on the nitrogen atom in the amine . This is followed by the reformation of the carbon-oxygen double bond and the expulsion of a chloride ion .

Safety and Hazards

The safety and hazards of amines can vary depending on their specific structure and properties. For example, some amines are known to be flammable and corrosive . They can cause severe skin burns and eye damage, and may cause respiratory irritation . They can be toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-propylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13;/h4-8,10,14H,3,9,11H2,1-2H3;1H/b12-10+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFBHBQKNQFZQE-VHPXAQPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=CC1=CC=CC=C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC/C(=C/C1=CC=CC=C1)/C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine hydrochloride

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